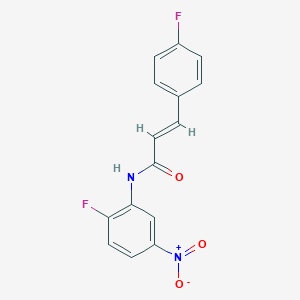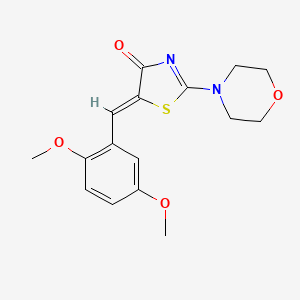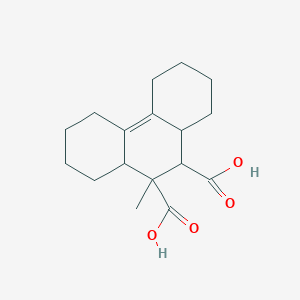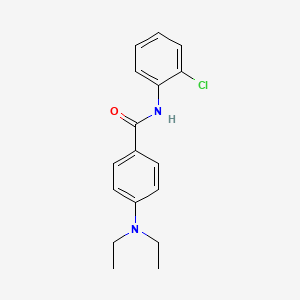
1-(3,4-dichlorophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with specific phenyl or pyridinyl precursors. For example, the synthesis of novel pyridine derivatives can be achieved by reacting chlorophenyl compounds with pyrenyl or ethanone derivatives in the presence of catalysts like ammonium acetate to yield complex structures (Khalifa, Al-Omar, & Ali, 2017). Similar methodologies could potentially be adapted for the target compound, utilizing dichlorophenyl and iminopyridinyl ethanone precursors.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and computational studies. For instance, a pyrrole derivative's structure was elucidated using NMR, FT-IR, and single-crystal X-ray diffraction, complemented by density functional theory (DFT) calculations (Louroubi et al., 2019). Such analyses can reveal the geometry, electron distribution, and bond characteristics of the molecule, essential for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
The reactivity of a compound like 1-(3,4-dichlorophenyl)-2-(2-imino-1(2H)-pyridinyl)ethanone hydrobromide would depend on its functional groups and molecular structure. Research on similar compounds has shown various reactions, such as pyrolysis leading to the formation of new compounds (Texter et al., 2018) and catalytic behavior in transformations (Sun et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for compound characterization. These can be determined through experimental methods like X-ray crystallography, which provides insights into the compound's solid-state structure, and various spectroscopic techniques to deduce solubility and stability characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and the potential for forming derivatives, are vital for understanding the compound's applications and behavior in various environments. Studies on related compounds, focusing on their synthesis, structural characterization, and reaction mechanisms, offer valuable insights into these aspects (Liu et al., 2014).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(2-iminopyridin-1-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O.BrH/c14-10-5-4-9(7-11(10)15)12(18)8-17-6-2-1-3-13(17)16;/h1-7,16H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYADDNOYPSAZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)N(C=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1-methyl-1H-imidazol-2-yl)-1-[3-(phenylsulfonyl)propanoyl]piperidine](/img/structure/B5594866.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)

![4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5594885.png)
![4-[(dimethylamino)sulfonyl]-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5594888.png)
![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)



![4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594932.png)
